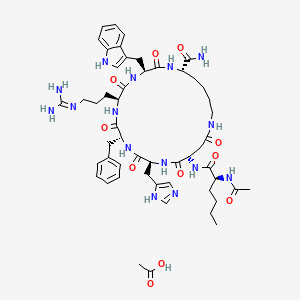

Melanotan II acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Melanotan II acetate is a synthetic cyclic heptapeptide analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is known for its ability to stimulate melanogenesis, which leads to increased skin pigmentation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Melanotan II acetate involves a multi-step process. The hexapeptide sequence is assembled using a [(2+2)+1+1] scheme. The orthogonal protection of the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid is removed before undergoing a carbodiimide-mediated lactamization, leading to a cyclic intermediate. This intermediate is then attached to N-acetylnorleucine to form this compound. The entire process can be accomplished in 12 steps with an overall yield of 2.6%, and the product is more than 90% pure without preparative chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved using the Ajiphase methodology, which combines the advantages of both solid-phase and liquid-phase peptide synthesis. This method allows for the efficient production of peptides in gram quantities with high yields and purity. The Ajiphase methodology involves the use of a protecting group that causes the molecule to be insoluble in certain solvents, facilitating the isolation of intermediates and simplifying the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Melanotan II acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

Reduction: Reduction reactions can be used to modify the peptide’s structure and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities and properties. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives, which may have different biological effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating melanogenesis and its effects on skin pigmentation.

Medicine: Explored for its potential use in preventing skin cancer, treating erectile dysfunction, and regulating appetite.

Industry: Utilized in the development of tanning products and other cosmetic applications .

Wirkmechanismus

Melanotan II acetate exerts its effects by binding to melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). Upon binding, it triggers a series of biochemical reactions that lead to increased melanin synthesis in melanocytes, resulting in darker skin pigmentation. Additionally, this compound influences sexual arousal and appetite regulation by interacting with melanocortin receptors in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Melanotan I (Afamelanotide): A linear peptide analog of alpha-MSH with similar effects on melanogenesis but with a different structure and potency.

Bremelanotide: A cyclic peptide analog of alpha-MSH that primarily affects sexual arousal and has been studied for treating sexual dysfunction.

Uniqueness

Melanotan II acetate is unique due to its cyclic structure, which enhances its stability and ability to cross the blood-brain barrier. This structural difference allows it to have a more potent and prolonged effect compared to linear analogs like Melanotan I .

Eigenschaften

CAS-Nummer |

1036322-26-5 |

|---|---|

Molekularformel |

C52H73N15O11 |

Molekulargewicht |

1084.2 g/mol |

IUPAC-Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |

InChI |

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |

InChI-Schlüssel |

GTAMEWQATOUMGW-GBRHMYBBSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Kanonische SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)

![[(2Z,4S,8R,9R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10783219.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10783221.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)

![3-Ethyl-2-oxo-2,3-dihydro-benzoimidazole-1-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide; hydrochloride](/img/structure/B10783236.png)

![8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10783251.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide](/img/structure/B10783254.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)